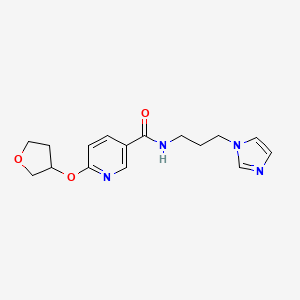

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH-Nicotinamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a novel small molecule that is capable of modulating various biological processes, making it a promising candidate for use in drug discovery and development. In

Applications De Recherche Scientifique

Nicotinamide and Neurocognitive Function

Nicotinamide, a derivative of nicotinic acid, is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+) and plays significant roles in cellular metabolic, stress, and immune responses. It has shown potential neuroprotective effects in various studies, suggesting benefits in preserving and enhancing neurocognitive function across conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The affordability, non-toxicity, and wide availability of nicotinamide underscore the need for further human interventional studies to explore its therapeutic potential fully (Rennie et al., 2015).

Microbial Degradation and Biochemical Mechanisms of Neonicotinoids

Research into the environmental impact of neonicotinoids, which are derivatives of nicotinamide, has led to the discovery of microbial pathways capable of degrading these compounds. Certain microorganisms, including Bacillus and Mycobacterium species, have been identified for their ability to break down neonicotinoids, suggesting the potential for bioremediation strategies to mitigate environmental toxicity. This research not only highlights the environmental risks associated with neonicotinoids but also presents a sustainable approach to managing pesticide pollution through microbial degradation (Pang et al., 2020).

Nicotinamide in Cancer Research

Nicotinamide has been investigated for its role in cancer prevention and therapy. Its involvement in cellular metabolism, DNA repair, and redox processes offers insights into potential therapeutic strategies. Studies suggest that nicotinamide supplementation could support traditional anticancer therapies by enhancing drug efficacy and reducing side effects. The exploration of nicotinamide derivatives in drug development highlights the compound's versatility and potential in oncology, emphasizing the need for continued research in this area (Jain et al., 2020).

Nicotinamide and Cellular Energy Metabolism

The role of nicotinamide in cellular energy metabolism, particularly through its effects on NAD+ synthesis, has implications for metabolic health and disease prevention. By influencing pathways related to glucose metabolism, insulin sensitivity, and mitochondrial function, nicotinamide presents a promising avenue for addressing metabolic disorders, including diabetes and obesity. Research into its mechanism of action and therapeutic potential underscores the importance of nicotinamide in metabolic health (Hwang & Song, 2017).

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)23-14-4-9-22-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBQDQDXWIKJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)

![[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2617779.png)

![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)